1,2-Dimethylimidazole

Catalog No.
S605603
CAS No.
1739-84-0
M.F
C5H8N2
M. Wt
96.13 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,2-Dimethylimidazole

CAS Number

1739-84-0

Product Name

1,2-Dimethylimidazole

IUPAC Name

1,2-dimethylimidazole

Molecular Formula

C5H8N2

Molecular Weight

96.13 g/mol

InChI

InChI=1S/C5H8N2/c1-5-6-3-4-7(5)2/h3-4H,1-2H3

InChI Key

GIWQSPITLQVMSG-UHFFFAOYSA-N

SMILES

CC1=NC=CN1C

Synonyms

1,2-dimethylimidazole

Canonical SMILES

CC1=NC=CN1C

1,2-Dimethylimidazole (C5H8N2) is a heterocyclic organic compound belonging to the class of imidazoles. Imidazoles are five-membered aromatic rings containing two nitrogen atoms adjacent to each other. 1,2-Dimethylimidazole specifically has methyl groups attached to the first and second carbon positions of the imidazole ring.

This compound is not naturally abundant but can be synthesized in a laboratory setting. Due to its unique properties, 1,2-dimethylimidazole has gained significance in various scientific research fields, particularly in organic and inorganic chemistry [].


Molecular Structure Analysis

The key feature of 1,2-dimethylimidazole's structure is the five-membered aromatic imidazole ring. The ring structure contributes to its stability and unique chemical properties. Additionally, the presence of the two methyl groups attached to the N1 and C2 positions (referring to the positions on the ring) affects the electron distribution within the molecule, influencing its reactivity [].

It's important to note that 1,2-dimethylimidazole exhibits tautomerism, meaning it can exist in two different isomeric forms that can interconvert. These tautomers differ in the location of a hydrogen atom on the ring [].


Chemical Reactions Analysis

1,2-Dimethylimidazole participates in various chemical reactions due to its basic nitrogens and aromatic ring. Here are some notable examples:

  • Synthesis: 1,2-Dimethylimidazole can be synthesized through different methods. One common approach involves the reaction of glyoxal and ammonia followed by cyclization with a secondary amine like dimethylamine [].

Reaction 1: Synthesis of 1,2-dimethylimidazole*(CHCHO)2 + 2 NH3 + (CH3)2NH -> C5H8N2 + 2 H2O

  • Menshutkin Reaction

    This reaction involves the substitution of a halide group on a molecule with a tertiary amine. 1,2-Dimethylimidazole can act as a nucleophile in the Menshutkin reaction with alkyl halides to form ionic liquids [].

  • Complexation

    The lone pairs on the nitrogen atoms in 1,2-dimethylimidazole allow it to act as a ligand and form complexes with metal ions. For instance, it reacts with copper(II) tetraacetate to yield a copper complex [].


Physical And Chemical Properties Analysis

  • Melting Point: 55-56 °C []
  • Boiling Point: 268 °C []
  • Solubility: Soluble in water, ethanol, and dimethylformamide []
  • pKa: 12.6 (highly basic) []

Here are some areas of scientific research where 1,2-DMI is used:

  • Synthesis of ionic liquids: 1,2-DMI can be used as a starting material for the synthesis of ionic liquids, which are salts that are liquid at room temperature. Ionic liquids have a wide range of potential applications, including as electrolytes in batteries, solvents for chemical reactions, and lubricants. Source: Sigma-Aldrich:
  • Coordination chemistry: 1,2-DMI can act as a ligand, which is a molecule that binds to a central metal atom in a complex. This property allows researchers to study the interactions between 1,2-DMI and different metals. Source: Sigma-Aldrich:
  • Organic synthesis: 1,2-DMI can be used as a building block in the synthesis of other organic molecules. For example, it can be used to synthesize pharmaceuticals and agrochemicals. Source: Sigma-Aldrich:

Physical Description

Liquid; OtherSolid

XLogP3

0.4

Boiling Point

206.0 °C

UNII

Q41BC3GRJB

GHS Hazard Statements

H302: Harmful if swallowed [Warning Acute toxicity, oral];
H315: Causes skin irritation [Warning Skin corrosion/irritation];
H318: Causes serious eye damage [Danger Serious eye damage/eye irritation]

Pictograms

Irritant

Corrosive;Irritant

Other CAS

1739-84-0

Wikipedia

1,2-dimethylimidazole

General Manufacturing Information

All other basic organic chemical manufacturing
Construction
Plastic material and resin manufacturing
Wholesale and retail trade
1H-Imidazole, 1,2-dimethyl-: ACTIVE

Dates

Modify: 2023-08-15
Citek et al. Self-assembly of the oxy-tyrosinase core and the fundamental components of phenolic hydroxylation. Nature Chemistry, doi: 10.1038/nchem.1284, published online 4 March 2012 http://www.nature.com/nchem

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